molecular formula C18H14O2 B8514934 1-[2-(Naphthalene-2-yloxy)-phenyl]-ethanone

1-[2-(Naphthalene-2-yloxy)-phenyl]-ethanone

Cat. No. B8514934
M. Wt: 262.3 g/mol
InChI Key: UTDZHNXUNXDMIC-UHFFFAOYSA-N
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Patent
US07262309B2

Procedure details

A mixture of 2-naphthol (0.035 mole), 2-chloroacetophenone (0.026 mole), potassium carbonate (0.040 mole) and CuCl (100 mg) in isoamyl alcohol (3 ml) was refluxed overnight. Then the reaction mixture was filtered and the precipitate was washed a few times with ethyl acetate and then the filtrate was washed with a 10% aqueous sodium hydroxide solution and water. The solvent was removed by evaporation under reduced pressure and the residue was distilled under high vacuum to give a pure product in the form of a light yellow liquid.
Quantity
0.035 mol
Type
reactant
Reaction Step One
Quantity
0.026 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
CuCl
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].Cl[CH2:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15].C(=O)([O-])[O-].[K+].[K+]>C(O)CC(C)C.Cl[Cu]>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[C:14](=[O:15])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.035 mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0.026 mol
Type
reactant
Smiles
ClCC(=O)C1=CC=CC=C1
Name
Quantity
0.04 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(CC(C)C)O
Name
CuCl
Quantity
100 mg
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
WASH
Type
WASH
Details
the precipitate was washed a few times with ethyl acetate
WASH
Type
WASH
Details
the filtrate was washed with a 10% aqueous sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a pure product in the form of a light yellow liquid

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)OC1=C(C=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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